Zagociguat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

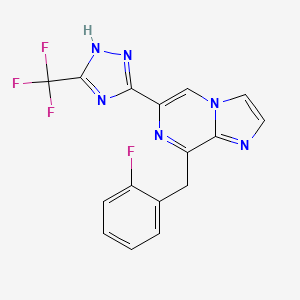

Zagociguat is a novel small molecule activator of soluble guanylate cyclase (sGC). It is designed to increase nitric oxide (NO) signaling, resulting in an increase in cyclic guanosine monophosphate (cGMP) production. This compound is being developed for the treatment of neurodegenerative diseases and mitochondrial diseases, including mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) .

Preparation Methods

The synthetic routes and reaction conditions for Zagociguat involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions that include the formation of imidazo[1,2-a]pyrazine and triazole rings. The industrial production methods for this compound are not widely published, but it is known that the compound is produced in a controlled environment to ensure high purity and consistency .

Chemical Reactions Analysis

Zagociguat undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Zagociguat has a wide range of scientific research applications, including:

Chemistry: It is used as a research tool to study the role of sGC and cGMP in various biochemical pathways.

Biology: It is used to investigate the effects of NO signaling on cellular functions and physiological processes.

Medicine: this compound is being developed as a potential treatment for neurodegenerative diseases and mitochondrial diseases. .

Mechanism of Action

Zagociguat exerts its effects by stimulating sGC, an enzyme found in virtually every cell in the body. This stimulation leads to an increase in cGMP production, which in turn activates various signaling pathways involved in neuronal function, blood flow, and mitochondrial energy production. By restoring cellular functions that support mitochondria, this compound helps to rebalance dysregulated cellular pathways and improve physiological function .

Comparison with Similar Compounds

Zagociguat is unique among sGC stimulators due to its ability to penetrate the central nervous system (CNS) and reach the cerebrospinal fluid (CSF). This makes it particularly effective in treating CNS diseases. Similar compounds include:

Riociguat: Another sGC stimulator used to treat pulmonary hypertension.

Vericiguat: An sGC stimulator used to treat heart failure.

Cinaciguat: An sGC activator used in research for cardiovascular diseases.

This compound stands out due to its CNS penetration and potential for treating neurodegenerative and mitochondrial diseases .

Properties

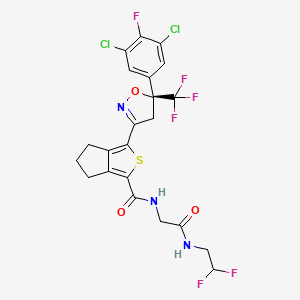

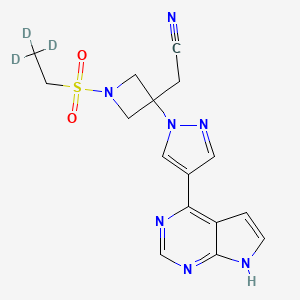

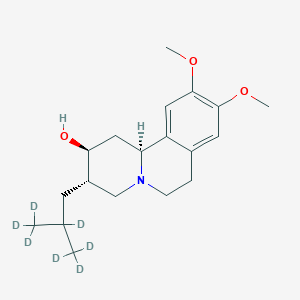

CAS No. |

2201048-82-8 |

|---|---|

Molecular Formula |

C16H10F4N6 |

Molecular Weight |

362.28 g/mol |

IUPAC Name |

8-[(2-fluorophenyl)methyl]-6-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]imidazo[1,2-a]pyrazine |

InChI |

InChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25) |

InChI Key |

GTKNNCQKFKGSHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)